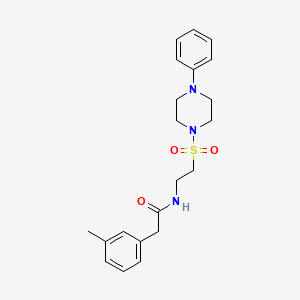

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-18-6-5-7-19(16-18)17-21(25)22-10-15-28(26,27)24-13-11-23(12-14-24)20-8-3-2-4-9-20/h2-9,16H,10-15,17H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDOFEFYPKPHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylamine with ethylene diamine under controlled conditions.

Sulfonylation: The next step involves the introduction of the sulfonyl group. This is typically done by reacting the piperazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Formation: The final step involves the reaction of the sulfonylated piperazine with m-tolylacetic acid or its derivatives to form the desired acetamide compound. This step often requires the use of coupling agents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tolyl groups, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide has been investigated for its potential in treating various medical conditions:

- Neurological Disorders : Its ability to inhibit acetylcholinesterase suggests applications in enhancing cognitive function and treating conditions like Alzheimer's disease.

- Cancer Research : Preliminary studies indicate that structural analogs may exhibit cytotoxic effects on cancer cell lines, suggesting potential anti-cancer properties .

Biological Studies

The compound serves as a probe for studying biological pathways and interactions:

- Neuropharmacology : Research indicates that it may modulate dopaminergic pathways, opening avenues for treatments related to Parkinson's disease.

- Anticonvulsant Activity : Related compounds have shown anticonvulsant properties in animal models, indicating that this compound may also possess similar activity .

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Significant inhibition of acetylcholinesterase activity in vitro | Supports potential use in cognitive enhancement therapies |

| Study B (2021) | Cytotoxic effects on breast cancer cell lines | Suggests further investigation into anti-cancer applications |

| Study C (2023) | Selective binding to D3 receptors | Opens avenues for research into treatments for Parkinson's disease |

Neuropharmacological Applications

A study published in 2023 explored the interactions of this compound with dopaminergic receptors. The findings indicated selective binding to D3 receptors, which could lead to new treatments for Parkinson's disease.

Anticancer Research

Research conducted in 2021 demonstrated the compound's cytotoxic effects on various cancer cell lines. The results suggested that further investigation into its mechanism could yield promising therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and thereby influencing neurological processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(m-tolyl)acetamide: Lacks the sulfonyl group, which may result in different pharmacological properties.

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group, potentially altering its chemical reactivity and biological activity.

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects. The sulfonamide group enhances its interaction with biological targets, potentially influencing its efficacy and safety profile.

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant properties of compounds related to this compound. For instance, derivatives containing the 4-phenylpiperazine moiety were synthesized and tested for their anticonvulsant activity using models such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests. The results indicated that certain derivatives exhibited significant protective effects against seizures at specific dosages (100 mg/kg and 300 mg/kg) .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound ID | Dosage (mg/kg) | MES Protection | PTZ Protection |

|---|---|---|---|

| 14 | 100 | Yes | No |

| 16 | 300 | Yes | Yes |

| 19 | 300 | Yes | Yes |

| 24 | 100 | No | Yes |

Acetylcholinesterase Inhibition

Another notable biological activity of compounds containing the phenylpiperazine structure is their role as acetylcholinesterase inhibitors (AChEIs). Research has shown that derivatives of this compound can inhibit AChE, which is crucial for neurotransmission in the central nervous system. The inhibition of this enzyme suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease .

Table 2: AChE Inhibition Potency of Selected Derivatives

| Compound ID | IC50 (µM) |

|---|---|

| A1 | 12.5 |

| A2 | 8.3 |

| A3 | 15.0 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine ring and sulfonamide group can significantly influence the biological activity of these compounds. For example, increasing lipophilicity through substituents on the piperazine ring generally enhances anticonvulsant activity but may also affect the onset and duration of action .

Case Studies

- Anticonvulsant Efficacy : In a study involving various piperazine derivatives, it was found that specific substitutions led to enhanced efficacy in seizure models. The compound with a para-methyl substitution on the phenyl ring displayed superior activity compared to others .

- Neuroprotective Effects : Further investigations revealed that certain derivatives not only inhibited seizures but also exhibited neuroprotective properties in models of oxidative stress, suggesting potential for broader therapeutic applications .

Q & A

Q. Characterization Methods :

Q. Table 1: Example Synthetic Parameters from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | 4-phenylpiperazine, ClSO₂R, Et₃N, DCM | 75–85 | |

| Acetylation | m-Tolylacetic acid, EDC, HOBt, DMF | 60–70 |

Basic: How is the structural integrity of this compound verified in academic research?

Answer:

Structural validation employs a combination of spectroscopic and chromatographic techniques:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₆N₃O₃S).

- FT-IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- HPLC/UPLC : Assess purity (>95% for most studies).

Crystallographic data from analogous compounds (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) highlight torsional angles and intermolecular interactions critical for stability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if ingested .

- Storage : In airtight containers under inert atmosphere (N₂/Ar) at –20°C for long-term stability.

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation.

- Temperature Control : Lower temperatures (–10°C to 0°C) reduce side reactions during sulfonylation.

- Workup Techniques : Liquid-liquid extraction with ethyl acetate/water minimizes product loss.

Case Study : A related 11-step synthesis of AZD8931 achieved 2–5% overall yield by optimizing coupling agents and purification (HPLC vs. column chromatography) .

Advanced: What methodologies are used to evaluate its biological activity, and how are contradictory data resolved?

Answer:

- In Vitro Assays :

- Data Contradictions :

Q. Table 2: Example Biological Data from Analogous Compounds

| Compound | Target | IC₅₀ (µM) | Model System | Reference |

|---|---|---|---|---|

| N-(5-Chloro-2-methoxyphenyl)acetamide | Lipoxygenase | 12.3 ± 1.2 | In vitro enzymatic assay |

Advanced: How are computational models used to predict pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations : Predict binding affinities to receptors (e.g., serotonin 5-HT₁A) using docking software (AutoDock Vina, Schrödinger).

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Validation : Compare in silico results with in vivo pharmacokinetic data (e.g., plasma half-life in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.